An In-Depth Technical Guide to 2-Chloro-6-morpholino-4H-pyran-4-one
An In-Depth Technical Guide to 2-Chloro-6-morpholino-4H-pyran-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and extrapolated chemical properties of 2-Chloro-6-morpholino-4H-pyran-4-one. Due to the limited availability of direct experimental data for this specific compound, this guide combines reported data with well-established principles of organic chemistry and spectral analysis of analogous structures to present a thorough profile. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.
Chemical Properties
2-Chloro-6-morpholino-4H-pyran-4-one is a heterocyclic organic compound with potential applications in medicinal chemistry. Its core structure consists of a 4H-pyran-4-one ring substituted with a chloro group at the 2-position and a morpholino group at the 6-position. The presence of both an electron-withdrawing chloro group and an electron-donating morpholino group is expected to influence the molecule's reactivity and biological activity.
Table 1: Summary of Chemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₉H₁₀ClNO₃ | Calculated |
| Molecular Weight | 215.63 g/mol | Calculated.[1][2][3][4] |
| CAS Number | 119671-47-5 | Reported.[3][5] |
| Appearance | Solid (Predicted) | General observation for similar compounds |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Predicted to be soluble in polar organic solvents.[3] | Inferred from the presence of the morpholine moiety.[3] |
Synthesis and Experimental Protocols
A likely precursor for this synthesis is 6-morpholino-4-oxo-4H-pyran-2-carboxylic acid or a related derivative. The general strategy would involve the formation of the pyranone ring, followed by chlorination at the 2-position.
Proposed Synthetic Pathway:
Caption: A plausible synthetic route to 2-Chloro-6-morpholino-4H-pyran-4-one.
General Experimental Protocol (Hypothetical):
Step 1: Synthesis of a 6-morpholino-4H-pyran-4-one precursor
A potential starting point is the cyclization of a derivative of 3-morpholinoglutaconic acid with a reagent like phosgene or a phosgene equivalent. This type of reaction typically forms the pyran-4-one ring system.
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Reaction: A solution of the appropriate 3-morpholinoglutaconic acid derivative in a suitable inert solvent (e.g., toluene, dichloromethane) would be treated with a chlorinating/cyclizing agent (e.g., oxalyl chloride, thionyl chloride) at a controlled temperature, often with a catalytic amount of a base (e.g., pyridine, triethylamine).
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Work-up: The reaction mixture would be quenched, and the product extracted into an organic solvent. The organic layer would then be washed, dried, and concentrated under reduced pressure.
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Purification: The crude product would likely be purified by column chromatography on silica gel or by recrystallization.
Step 2: Chlorination of the 6-morpholino-4H-pyran-4-one precursor
The precursor from Step 1 would then be chlorinated at the 2-position.
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Reaction: The 6-morpholino-4H-pyran-4-one precursor would be dissolved in a suitable solvent and treated with a chlorinating agent (e.g., phosphorus oxychloride, sulfuryl chloride). The reaction might require elevated temperatures to proceed.
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Work-up: After completion, the reaction would be carefully quenched with water or ice. The product would then be extracted, and the organic layer washed and dried.
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Purification: The final product, 2-Chloro-6-morpholino-4H-pyran-4-one, would be purified by column chromatography or recrystallization to yield the pure compound.
Spectral Data (Predicted)
Direct experimental spectral data for 2-Chloro-6-morpholino-4H-pyran-4-one are limited. The following predictions are based on the analysis of its structure and comparison with data from similar compounds.
Table 2: Predicted Spectral Data
| Technique | Predicted Key Signals |
| ¹H NMR | - Two doublets in the olefinic region (around 5.5-6.5 ppm) for the pyranone ring protons. - Two multiplets (triplets) in the range of 3.5-4.0 ppm for the morpholine protons adjacent to the oxygen and nitrogen atoms. |
| ¹³C NMR | - A signal for the carbonyl carbon (C4) in the downfield region (around 170-180 ppm). - Signals for the olefinic carbons of the pyranone ring (C3, C5) between 90-120 ppm. - Signals for the substituted carbons of the pyranone ring (C2, C6) in the range of 150-165 ppm. - Signals for the morpholine carbons around 45-50 ppm (adjacent to N) and 65-70 ppm (adjacent to O). |
| Mass Spec (EI) | - A molecular ion peak (M⁺) at m/z 215 and an M+2 peak at m/z 217 with an approximate ratio of 3:1, characteristic of a monochlorinated compound. - Fragmentation patterns would likely involve the loss of CO, Cl, and fragmentation of the morpholine ring. |
| FTIR (cm⁻¹) | - A strong absorption band for the C=O stretch of the pyranone ring around 1650-1680 cm⁻¹. - C=C stretching vibrations for the pyranone ring in the 1550-1650 cm⁻¹ region. - C-O-C stretching bands for the pyran and morpholine rings. |
Reactivity and Potential Biological Activity
The reactivity of 2-Chloro-6-morpholino-4H-pyran-4-one is dictated by its functional groups. The chlorine atom at the 2-position is a good leaving group, making this position susceptible to nucleophilic substitution reactions. The electron-rich morpholino group at the 6-position can influence the electron density of the pyranone ring. The carbonyl group can undergo typical reactions of ketones.
Potential Biological Activity:
Derivatives of 4H-pyran-4-one are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][6][7] Notably, compounds containing the 2-morpholino-4H-pyran-4-one scaffold have been identified as potent inhibitors of DNA-dependent protein kinase (DNA-PK).[8] DNA-PK is a key enzyme in the non-homologous end joining (NHEJ) pathway, which is a major mechanism for the repair of DNA double-strand breaks. Inhibition of DNA-PK can sensitize cancer cells to radiation and certain chemotherapeutic agents.
Proposed Signaling Pathway Involvement:
Given the structural similarity to known DNA-PK inhibitors, it is plausible that 2-Chloro-6-morpholino-4H-pyran-4-one could act as an inhibitor of the PI3K-related kinase (PIKK) family, to which DNA-PK belongs.[8]
References
- 1. DNA-PK inhibition and radiation promote anti-tumoral immunity through RNA Polymerase III in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-chloro-6-morpholino-4H-pyran-4-one [m.chemicalbook.com]
- 3. CAS 119671-47-5: 4H-Pyran-4-one, 2-chloro-6-(4-morpholinyl… [cymitquimica.com]
- 4. 4H-Pyran-4-one, 2-chloro-6-(4-morpholinyl)- | CymitQuimica [cymitquimica.com]
- 5. arctomsci.com [arctomsci.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,6-disubstituted pyran-4-one and thiopyran-4-one inhibitors of DNA-Dependent protein kinase (DNA-PK) - PubMed [pubmed.ncbi.nlm.nih.gov]

